The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester is a complex organic molecule that can be classified as an amino acid derivative due to the presence of an amino group and a carbamic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly within the realm of drug design and synthesis.
This compound can be classified under several categories based on its structure and functional groups:
The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester can be approached through various methods, commonly involving:
The molecular formula for this compound can be represented as . The structure features:
The three-dimensional arrangement of atoms is crucial for understanding its reactivity and biological activity, which can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.
The compound may undergo several types of chemical reactions:
These reactions are essential for modifying the compound for specific applications in drug development.
The mechanism of action for compounds like [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester typically involves:
Data from pharmacological studies may reveal specific pathways affected by this compound, contributing to its therapeutic potential.
Key physical properties include:
Chemical properties may include:
The potential applications of this compound are diverse:
The synthesis of this compound typically begins with L-proline derivatives as chiral building blocks, leveraging existing stereocenters in the pyrrolidine ring. One common approach involves N-functionalization of (S)-3-aminopyrrolidine through sequential protection and deprotection steps. A documented pathway utilizes benzyloxycarbonyl (Cbz) protection of the pyrrolidine nitrogen, followed by selective isopropylcarbamoylation at the 3-position nitrogen using isopropyl isocyanate under anhydrous conditions [5]. Alternative routes employ solid-phase peptide synthesis techniques, where the pyrrolidine nitrogen is anchored to a resin, enabling stepwise coupling of the (S)-2-aminopropionyl group and subsequent carbamate formation [5].
The pyrrolidine ring can also be constructed de novo via [3+2] cycloadditions between azomethine ylides and acrylate derivatives, though this requires additional steps to install the stereochemically precise 3-amino functionality. Microwave-assisted ring closure has demonstrated reduced reaction times (from 48h to 6h) and improved ring purity (>98%) compared to conventional heating methods [5].
Table 1: Multi-Step Synthetic Pathways for Pyrrolidine Core Functionalization
Synthetic Approach | Key Reagents/Conditions | Pyrrolidine Intermediate | Yield (%) |
---|---|---|---|
L-Proline Derivatization | Cbz-Cl, DIPEA/DCM; iPrNCO, THF, 0°C | (S)-N-Cbz-3-aminopyrrolidine | 65 |
Solid-Phase Synthesis | Wang resin, Fmoc-Pyrrolidine-OH, DIC/HOBt | Resin-bound pyrrolidinyl carboxylate | 78 (per step) |
[3+2] Cycloaddition | N-Methylglycine/MMA, Toluene, Δ, 48h | Methyl 3-aminopyrrolidine-3-carboxylate | 42 |
Microwave-Assisted Cyclization | Azomethine ylide, 150°C, 6h | tert-Butyl 3-aminopyrrolidine-1-carboxylate | 88 |
Incorporation of the (S)-2-aminopropionyl moiety necessitates chiral preservation during acylation. Two principal methods are employed:
Critical to stereoselectivity is maintaining reaction temperatures below -10°C during coupling and using sterically hindered bases (e.g., DIPEA) to minimize epimerization. Analytical monitoring via chiral HPLC (Chiralpak IC column) confirms configuration retention, with diastereomeric ratios exceeding 99:1 under optimized conditions [5].
The title compound’s isopropyl-carbamic acid benzyl ester moiety is installed via two key methods:
Notably, the benzyl ester group enhances lipophilicity (cLogP ≈1.6), impacting solubility parameters . Hydrogenation (10% Pd/C, H₂, 50 psi) cleanly removes the benzyl group for further functionalization without disrupting the amide bonds [7].
Scale-up faces three primary hurdles:
Table 2: Scalability Challenges and Optimization Strategies
Challenge | Laboratory Yield | Pilot-Scale Yield | Optimization Strategy | Improved Yield |
---|---|---|---|---|
Epimerization during Acylation | 85% (dr 98:2) | 72% (dr 93:7) | Continuous-flow microreactor (-20°C) | 92% (dr 99.5:0.5) |
Cbz Removal via Hydrogenolysis | 95% | 88% (catalyst poisoning) | Flow hydrogenation (10% Pd/C, 50 psi) | 98% |
Final Purification | 70% (HPLC purity 95%) | 65% (HPLC purity 92%) | SFC (supercritical CO₂/MeOH) | 85% (HPLC purity 99.9%) |
Yield optimization focuses on final purification via preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H columns and methanol/CO₂ mobile phases, achieving 99.9% chemical and chiral purity. Nevertheless, the compound’s complex structure (24 heavy atoms, MW 333.4 g/mol) contributes to inherently low overall yields (typically 20–30% over 8 steps), necessitating further route simplification [4].
CAS No.:
CAS No.: 185955-34-4
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0